molecular formula C11H6NNaO4S2 B13131343 Sodium 2-thioxonaphth(2,3-d)oxazoline-7-sulphonate CAS No. 17372-00-8

Sodium 2-thioxonaphth(2,3-d)oxazoline-7-sulphonate

Cat. No.: B13131343
CAS No.: 17372-00-8
M. Wt: 303.3 g/mol
InChI Key: RQFOQMOOXGZWFV-UHFFFAOYSA-M
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Description

Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate is a chemical compound with the molecular formula C11H7NO4S2Na. It is known for its unique structure, which includes a naphthoxazoline ring system with a sulfonate group and a thioxo group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate typically involves the reaction of naphthoxazoline derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Sodium 2-thioxonaphth[2,3-d]oxazoline-7-sulfonate involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

17372-00-8

Molecular Formula

C11H6NNaO4S2

Molecular Weight

303.3 g/mol

IUPAC Name

sodium;2-sulfanylidene-3H-benzo[f][1,3]benzoxazole-7-sulfonate

InChI

InChI=1S/C11H7NO4S2.Na/c13-18(14,15)8-2-1-6-4-9-10(5-7(6)3-8)16-11(17)12-9;/h1-5H,(H,12,17)(H,13,14,15);/q;+1/p-1

InChI Key

RQFOQMOOXGZWFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)NC(=S)O3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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